2-(2-Ethylpiperidin-1-yl)acetonitrile
CAS No.: 951905-06-9
Cat. No.: VC5756360
Molecular Formula: C9H16N2
Molecular Weight: 152.241
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 951905-06-9 |
---|---|
Molecular Formula | C9H16N2 |
Molecular Weight | 152.241 |
IUPAC Name | 2-(2-ethylpiperidin-1-yl)acetonitrile |
Standard InChI | InChI=1S/C9H16N2/c1-2-9-5-3-4-7-11(9)8-6-10/h9H,2-5,7-8H2,1H3 |
Standard InChI Key | RXHHVICXMRATAH-UHFFFAOYSA-N |
SMILES | CCC1CCCCN1CC#N |
Introduction
Molecular Structure and Chemical Characteristics
Structural Composition
The compound features a six-membered piperidine ring with an ethyl group at the 2-position and an acetonitrile group (-CH₂CN) bonded to the nitrogen atom. This configuration introduces steric and electronic effects that influence its reactivity. The piperidine ring adopts a chair conformation, minimizing steric strain, while the ethyl substituent enhances lipophilicity. Quantum mechanical calculations suggest that the nitrile group’s electron-withdrawing nature polarizes the molecule, facilitating nucleophilic attacks at the α-carbon .
Physicochemical Properties
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Molecular Formula: C₉H₁₅N₂
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Molecular Weight: 151.23 g/mol
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Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol.
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Boiling Point: Estimated at 240–260°C based on analogous nitriles .
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pKa: The piperidine nitrogen has a predicted pKa of ~10.5, rendering it weakly basic.
Synthetic Routes and Optimization
Nucleophilic Substitution
The most common synthesis involves reacting 2-ethylpiperidine with chloroacetonitrile in the presence of a base such as potassium carbonate:
Yields typically range from 65% to 80%, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Multicomponent Reactions
A novel approach adapted from sulfur-containing analogs employs a three-component reaction involving disulfides, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, and trimethylsilyl cyanide (TMSCN) :
This method, optimized at 100°C in ethanol, achieves yields up to 90% and eliminates the need for inert atmospheres .
Table 1: Comparison of Synthetic Methods
Method | Reagents | Yield (%) | Purification |
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Nucleophilic Substitution | K₂CO₃, Chloroacetonitrile | 65–80 | Column Chromatography |
Multicomponent Reaction | Cs₂CO₃, TMSCN, Disulfides | 85–90 | Filtration |
Reactivity and Functionalization
Hydrolysis to Amides
The nitrile group undergoes hydrolysis in acidic or basic conditions to form carboxamides. For example, treatment with concentrated sulfuric acid yields 2-(2-ethylpiperidin-1-yl)acetamide:
Reduction to Amines
Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine:
Alkylation and Acylation
The piperidine nitrogen can undergo further alkylation with alkyl halides or acylation with acid chlorides, expanding the compound’s utility in generating derivatives for structure-activity studies .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing antipsychotics and antidepressants. For example, reductive amination of its amine derivative produces candidates for dopamine reuptake inhibitors.
Agrochemical Development
Nitrile-containing compounds are leveraged in fungicides and herbicides. 2-(2-Ethylpiperidin-1-yl)acetonitrile’s lipophilicity enhances membrane permeability in plant pathogens, though field trials are ongoing .
Organic Synthesis
Its dual functionality (nitrile and amine) enables use in Ugi and Passerini reactions, facilitating combinatorial library synthesis .
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